Fenoxycarb

Descripción

This compound is a white crystalline solid. Selective insecticide.

This compound is a carbamate ester that is the O-ethyl carbamate of 2-(4-phenoxyphenoxy)ethylamine. It has a role as a juvenile hormone mimic, an environmental contaminant, a xenobiotic and an insecticide. It is an aromatic ether and a carbamate ester. It is functionally related to a 4-phenoxyphenol.

This compound is a synthetic carbamate ester compound and juvenile hormone mimic that is used as a pesticide. It is characterized as a colorless to white crystalline solid, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

used against mosquitoes (Diptera:Culicidae); structure given in first source

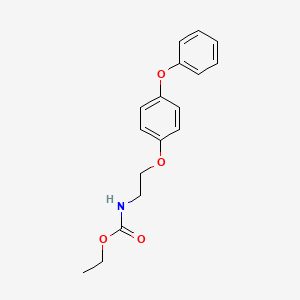

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFTIJOISQSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032393 | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

224 °C (435 °F) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.23 at 20 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |

| Record name | Fenoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from petroleum ether, Colorless to white crystals | |

CAS No. |

72490-01-8, 79127-80-3 | |

| Record name | FENOXYCARB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoxycarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxycarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXYCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53-54 °C | |

| Record name | Fenoxycarb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Fenoxycarb Action in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, distinguishes itself from neurotoxic counterparts through its specific mode of action as an insect growth regulator (IGR). It functions as a potent juvenile hormone (JH) analog, disrupting the intricate hormonal balance that governs insect development and metamorphosis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's activity, its interaction with the juvenile hormone receptor complex, and its subsequent downstream effects on gene regulation and physiological processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel pest management strategies.

Introduction

This compound is a highly effective IGR used to control a broad spectrum of insect pests.[1][2] Its primary mode of action is the mimicry of juvenile hormone, a crucial sesquiterpenoid that regulates post-embryonic development in insects.[3][4] By acting as a JH agonist, this compound imposes a state of perpetual juvenility, ultimately leading to mortality by preventing the transition to the adult stage, disrupting molting, and exhibiting ovicidal and larvicidal effects.[5] This guide delves into the core molecular interactions and pathways affected by this compound.

The Juvenile Hormone Signaling Pathway: The Primary Target of this compound

The physiological effects of this compound are mediated through the juvenile hormone signaling pathway. The central component of this pathway is the juvenile hormone receptor (JHR), a heterodimeric complex composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai).

Binding to the Juvenile Hormone Receptor

This compound functions as an agonist, binding to the ligand-binding pocket within the PAS-B domain of the Met protein. This binding event is the critical initiating step in its mechanism of action. The affinity of this compound for the Met protein can be quantified using competitive radioligand binding assays.

Table 1: Binding Affinity of this compound and other Juvenile Hormone Analogs to the Met Protein of Tribolium castaneum

| Compound | Ki (nM) |

| This compound | Data not available in direct comparative studies |

| Pyriproxyfen | 4.75 ± 0.86 |

| Methoprene | 388 ± 52 |

| JH III | 12.3 ± 0.62 (Kd) |

| Source: Charles et al., 2011 |

Downstream Gene Regulation

Upon binding of this compound to the Met-Tai complex, the activated receptor translocates to the nucleus and binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes. This leads to the modulation of gene expression, most notably the upregulation of Krüppel homolog 1 (Kr-h1) and the subsequent repression of the Broad-Complex (Br-C) gene.

-

Krüppel homolog 1 (Kr-h1) : This zinc finger transcription factor is a key mediator of JH action, acting as an anti-metamorphic gene. Its continued expression maintains the larval state.

-

Broad-Complex (Br-C) : This gene is a "pupal specifier" and is essential for the initiation of metamorphosis. This compound-induced upregulation of Kr-h1 directly represses the transcription of Br-C, thereby blocking the transition to the pupal and adult stages.

Diagram 1: Juvenile Hormone Signaling Pathway Activated by this compound

Caption: this compound binds to the Met protein, activating the JHR complex which upregulates Kr-h1 and represses Br-C.

Interaction with the Ecdysone Signaling Pathway

The developmental processes in insects are orchestrated by the interplay between JH and the molting hormone, 20-hydroxyecdysone (20E). This compound, by persistently activating the JH pathway, disrupts this delicate balance and interferes with ecdysone signaling.

The ecdysone signaling pathway is initiated by the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This complex then binds to ecdysone response elements (EcREs) to regulate the expression of a cascade of genes that drive molting and metamorphosis.

Studies have shown that this compound treatment can delay the ecdysone-induced programmed cell death of larval tissues and alter the expression of the ecdysone receptor (EcR). The sustained high levels of JH signaling, mimicked by this compound, can suppress the biosynthesis of ecdysone and inhibit the expression of key ecdysone-responsive genes. There is also evidence for direct protein-protein interactions between components of the JH and ecdysone signaling pathways, suggesting a complex regulatory network.

Diagram 2: Crosstalk between this compound-activated JH Pathway and Ecdysone Signaling

Caption: this compound disrupts the balance between JH and ecdysone signaling, leading to a block in metamorphosis.

Quantitative Data on this compound Efficacy

The biological activity of this compound varies depending on the insect species, developmental stage, and application method. The following table summarizes lethal concentration (LC50) and effective dose (ED50) values for this compound against several insect species.

Table 2: Efficacy of this compound against Various Insect Species

| Insect Species | Order | Developmental Stage | Parameter | Value | Reference |

| Pectinophora gossypiella | Lepidoptera | Newly hatched larvae | LC50 | 0.187 ppm | |

| Pectinophora gossypiella | Lepidoptera | Full grown larvae | LC50 | 0.765 ppm | |

| Chrysoperla rufilabris | Neuroptera | 3rd instar larvae | - | Low survival (6.7-16.7%) | |

| Sarcophaga ruficornis | Diptera | Larvae | LogIC50 (Pupariation inhibition) | 1.68 - 1.8 µg/µl | |

| Sarcophaga ruficornis | Diptera | Larvae | LogIC50 (Adult emergence inhibition) | 1.297 - 1.482 µg/µl | |

| Rainbow Trout | - | - | LC50 | 1.6 mg/L | |

| Carp | - | - | LC50 | 10.3 mg/L | |

| Daphnia | - | - | LC50 | 0.4 ppm | |

| Gambusia affinis | - | - | LC50 (24 hr) | 1.05 ppm |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Yeast Two-Hybrid (Y2H) Assay for Met-Tai Interaction

Objective: To determine if this compound can induce the interaction between the Met and Tai proteins.

Principle: The Y2H system is a genetic method to detect protein-protein interactions. A "bait" protein (e.g., Met) is fused to a DNA-binding domain (DBD), and a "prey" protein (e.g., Tai) is fused to a transcriptional activation domain (AD). If the bait and prey interact in the presence of an agonist like this compound, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.

Diagram 3: Yeast Two-Hybrid Experimental Workflow

Caption: Workflow for a yeast two-hybrid assay to test this compound-induced protein interaction.

Protocol:

-

Plasmid Construction:

-

Clone the full-length coding sequence of the insect Met gene into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).

-

Clone the full-length coding sequence of the insect Tai gene into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait (pGBKT7-Met) and prey (pGADT7-Tai) plasmids using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast on Synthetic Dextrose (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

-

-

Interaction Assay:

-

Inoculate single colonies from the SD/-Trp/-Leu plate into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.

-

Dilute the overnight cultures and spot them onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and also on medium additionally lacking adenine (SD/-Trp/-Leu/-His/-Ade). These plates should contain a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on the selective media indicates a positive interaction.

-

-

β-Galactosidase Assay (for lacZ reporter):

-

Perform a colony-lift filter assay or a liquid culture assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the activity of the β-galactosidase reporter gene. The development of a yellow color indicates a positive interaction.

-

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the juvenile hormone receptor.

Principle: This assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand (e.g., [3H]-JH III) for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Protocol:

-

Receptor Preparation:

-

Express the ligand-binding domain of the Met protein in a suitable system (e.g., E. coli or insect cells) and purify it. Alternatively, prepare a crude protein extract from a relevant insect tissue (e.g., fat body).

-

-

Assay Setup:

-

In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-JH III, typically at its Kd concentration), and varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled JH III).

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by vacuum filtration through glass fiber filters or by dextran-coated charcoal adsorption.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percent specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in the expression of target genes (e.g., Kr-h1, Br-C) in response to this compound treatment.

Protocol:

-

Insect Treatment:

-

Expose insects of a specific developmental stage to various concentrations of this compound (and a vehicle control) for a defined period.

-

-

RNA Extraction:

-

Isolate total RNA from whole insects or specific tissues using a suitable RNA extraction kit or Trizol reagent.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Perform qRT-PCR using gene-specific primers for the target genes and one or more stable reference (housekeeping) genes. Use a fluorescent dye such as SYBR Green or a probe-based system for detection.

-

The PCR program typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene(s).

-

Conclusion

This compound's mechanism of action as a juvenile hormone agonist is a well-established example of targeted insect control. Its high affinity for the Methoprene-tolerant protein, a key component of the juvenile hormone receptor, triggers a cascade of gene regulatory events that ultimately disrupt the normal course of metamorphosis. The antagonistic interplay with the ecdysone signaling pathway further ensures the lethal developmental arrest of susceptible insects. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of effective and specific insect growth regulators, as well as for managing the potential for insecticide resistance. This knowledge provides a solid foundation for researchers and drug development professionals to explore novel targets within the insect endocrine system for the next generation of pest management solutions.

References

- 1. This compound (Ref: OMS 3010) [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. Antagonistic actions of juvenile hormone and 20-hydroxyecdysone within the ring gland determine developmental transitions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenoxycarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate-based insect growth regulator, acts as a juvenile hormone mimic, disrupting the developmental processes of various insect species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its synthesis are presented, along with tabulated quantitative data for easy reference. Furthermore, this guide includes visualizations of the chemical structure and synthetic pathway, generated using the DOT language, to facilitate a deeper understanding of the molecular architecture and reaction flow.

Chemical Structure and Properties

This compound is chemically known as ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate.[1] Its structure features a central ethyl carbamate group linked to a phenoxyphenoxy ethyl ether moiety.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | [1] |

| CAS Number | 72490-01-8 | [1] |

| Molecular Formula | C₁₇H₁₉NO₄ | [1][2] |

| Molecular Weight | 301.34 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 53-54 °C | |

| Water Solubility | 6.00 mg/L at 20 °C | |

| Solubility in Organic Solvents (g/L at 25 °C) | Acetone: 770, Ethanol: 510, Toluene: 630, n-Hexane: 5.3, n-Octanol: 130 | |

| Stability | Stable to hydrolysis in aqueous solutions at pH 3, 7, and 9 at 35 °C and 50 °C. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.25 (t, 3H), 3.58 (q, 2H), 4.01 (t, 2H), 4.14 (q, 2H), 5.17 (br s, 1H), 6.85-7.06 (m, 7H), 7.27-7.32 (m, 2H) |

| ¹³C NMR (100.40 MHz, CDCl₃) δ (ppm) | 14.6, 40.5, 60.9, 67.4, 115.4, 117.5, 120.6, 122.4, 129.4, 150.4, 154.5, 156.5, 158.1 |

Synthesis of this compound

The commercial synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-phenoxyphenoxy)ethylamine, through an etherification reaction. The second step is the formation of the final carbamate product by reacting the intermediate with ethyl chloroformate.

Synthesis Pathway

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. While the general methodology is based on established industrial processes, specific details may be adapted from procedures for analogous chemical transformations due to the limited availability of detailed, publicly accessible protocols for the exact synthesis.

Step 1: Synthesis of 2-(4-phenoxyphenoxy)ethylamine (Intermediate)

This step involves the etherification of 4-phenoxyphenol with 2-chloroethylamine in the presence of a base.

-

Materials:

-

4-Phenoxyphenol

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (or other suitable base like potassium carbonate)

-

Anhydrous solvent (e.g., Acetone, Dimethylformamide)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

-

Representative Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxyphenol in the chosen anhydrous solvent.

-

Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to the solution to form the corresponding phenoxide salt.

-

To this mixture, add a solution of 2-chloroethylamine (prepared by neutralizing 2-chloroethylamine hydrochloride with a base and extracting it, or used in its hydrochloride form with an excess of the primary base).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 2-(4-phenoxyphenoxy)ethylamine.

-

The crude product can be purified further by column chromatography or distillation under reduced pressure if necessary.

-

Step 2: Synthesis of this compound

This final step involves the reaction of the synthesized intermediate with ethyl chloroformate to form the carbamate functional group.

-

Materials:

-

2-(4-phenoxyphenoxy)ethylamine

-

Ethyl chloroformate

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Aqueous acid solution (e.g., dilute HCl)

-

Aqueous base solution (e.g., saturated NaHCO₃)

-

Brine

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

-

Representative Procedure:

-

Dissolve 2-(4-phenoxyphenoxy)ethylamine and a slight excess of the non-nucleophilic base in the anhydrous aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Slowly add a stoichiometric equivalent of ethyl chloroformate to the cooled, stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting amine is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a dilute aqueous acid solution, water, a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid. A Chinese patent suggests a purity of ≥98% and a yield of 95% for this step.

-

Data Presentation

Table 3: Summary of Synthesis Parameters and Outcomes

| Step | Reaction Type | Key Reagents | Typical Solvent | Typical Conditions | Reported Yield | Reported Purity | Reference(s) |

| 1 | Etherification | 4-Phenoxyphenol, 2-Chloroethylamine, Base | DMF, Acetone | Reflux | Not specified | Not specified | |

| 2 | Carbamate Formation | 2-(4-phenoxyphenoxy)ethylamine, Ethyl Chloroformate, Triethylamine | Dichloromethane | Controlled temperature, Anhydrous | 95% | ≥98% |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed the chemical structure, properties, and a representative two-step synthesis of this compound. The provided data, including physicochemical properties and spectroscopic information, are essential for researchers working with this compound. The experimental protocols, while representative, offer a solid foundation for the laboratory-scale synthesis of this compound. The visualizations of the chemical structure and synthetic pathway serve to enhance the understanding of this important insect growth regulator. It is recommended that for any practical application, these synthetic procedures be further optimized and validated under controlled laboratory conditions.

References

Toxicological Profile of Fenoxycarb on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, functions as an insect growth regulator (IGR) by mimicking the action of juvenile hormone, thereby disrupting molting, metamorphosis, and reproduction in target insect pests. While effective in pest management, its application raises concerns about potential adverse effects on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target species, including mammals, birds, fish, aquatic invertebrates, and pollinators. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to serve as a critical resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a non-neurotoxic carbamate that exhibits strong juvenile hormone activity.[1][2] Its mode of action involves inhibiting metamorphosis to the adult stage, interfering with the molting of early instar larvae, and producing ovicidal and delayed larvicidal/adulticidal effects in various insect species.[2] As an insect growth regulator, it is utilized in the control of a wide array of pests such as fire ants, fleas, mosquitoes, and moths in agricultural and non-agricultural settings.[3] The environmental fate of this compound is characterized by rapid photodegradation in water, with a half-life of approximately 5 hours, and rapid dissipation in soil.[2] Despite its targeted mode of action, the potential for this compound to impact non-target organisms necessitates a thorough toxicological evaluation.

Toxicological Data on Non-Target Organisms

The toxicity of this compound to non-target organisms varies significantly across different taxonomic groups. The following tables summarize the key quantitative data from acute and chronic toxicity studies.

Mammalian Toxicity

This compound generally exhibits low acute toxicity to mammals via oral and dermal routes of exposure.

Table 1: Acute and Chronic Toxicity of this compound to Mammals

| Species | Test Type | Endpoint | Value | Reference |

| Rat | Acute Oral | LD50 | > 16,800 mg/kg | |

| Rat | Acute Dermal | LD50 | > 5,000 mg/kg | |

| Rat | 52-Week Chronic Dietary | NOEL | 200 ppm | |

| Rat | 21-Day Dermal | NOEL | 200 mg/kg/day |

LD50: Lethal Dose, 50%; NOEL: No Observed Effect Level.

Avian Toxicity

Studies on avian species indicate that this compound is practically non-toxic on an acute oral and dietary basis.

Table 2: Acute and Dietary Toxicity of this compound to Birds

| Species | Test Type | Endpoint | Value | Reference |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | > 3,000 mg/kg | |

| Bobwhite Quail (Colinus virginianus) | 8-Day Dietary | LC50 | 11,574 ppm |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

Aquatic Toxicity

This compound displays moderate to high toxicity to aquatic organisms, with invertebrates being particularly sensitive.

Table 3: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 1.6 mg/L | |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | LC50 | 1.86 mg/L | |

| Carp (Cyprinus carpio) | 96-hour Acute | LC50 | 10.3 mg/L | |

| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 0.4 ppm | |

| Daphnia magna (Water Flea) | 21-day Chronic Reproduction | NOEC | >1.6 ng/L |

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No Observed Effect Concentration.

Pollinator Toxicity

This compound is considered to have low to moderate toxicity to adult honeybees. However, it can have significant sublethal effects on brood development.

Table 4: Toxicity of this compound to Honeybees

| Species | Test Type | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | Acute Oral (24-hour) | LC50 | > 1000 ppm | |

| Honeybee (Apis mellifera) Brood | Chronic Oral (to adult emergence) | NOAEC | 5 mg/kg |

LC50: Lethal Concentration, 50%; NOAEC: No Observed Adverse Effect Concentration.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments cited in this guide, based on standardized OECD guidelines.

Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus).

-

Test Substance Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Administration: A single dose is administered to the birds via oral gavage.

-

Dosage: A range of dose levels is used to determine the dose-response relationship. A limit test at 2000 mg/kg body weight may be conducted if low toxicity is expected.

-

Observations: Birds are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight and food consumption are also monitored.

-

Endpoint: The LD50, the statistically estimated dose that is lethal to 50% of the test population, is calculated.

Rat 52-Week Chronic Toxicity Study (based on OECD 452)

This study evaluates the effects of repeated oral exposure to a substance over a one-year period.

-

Test Species: Rat (specific strain, e.g., Sprague-Dawley).

-

Test Substance Preparation: The test substance is incorporated into the diet at various concentrations.

-

Administration: The test diet is provided to the animals ad libitum for 52 weeks.

-

Dosage: At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight, food consumption, and water consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.

-

Endpoint: A comprehensive post-mortem examination is performed, including gross necropsy and histopathology of major organs and tissues. The No Observed Effect Level (NOEL) is determined, which is the highest dose at which no adverse effects are observed.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to fish over a short exposure period.

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or other suitable species.

-

Test Substance Preparation: The test substance is dissolved or dispersed in the test water to create a series of concentrations.

-

Exposure: Fish are exposed to the test concentrations for 96 hours in a static, semi-static, or flow-through system.

-

Dosage: A geometric series of at least five concentrations is typically used.

-

Observations: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50, the concentration that is lethal to 50% of the test fish, is calculated at 96 hours.

Daphnia magna Reproduction Test (OECD 211)

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Substance Preparation: The test substance is added to the culture medium at a range of concentrations.

-

Exposure: Young female daphnids are exposed to the test concentrations for 21 days under semi-static or flow-through conditions.

-

Dosage: At least five concentrations are tested in a geometric series.

-

Observations: The survival of the parent daphnids and the number of live offspring produced are recorded daily.

-

Endpoint: The primary endpoints are the total number of live offspring produced per surviving parent and parental survival. The No Observed Effect Concentration (NOEC) for reproduction is determined.

Signaling Pathways and Experimental Workflows

Juvenile Hormone Signaling Pathway

This compound acts as a juvenile hormone (JH) mimic. In insects, JH plays a crucial role in regulating development and metamorphosis. The simplified signaling pathway is as follows: JH, or a mimic like this compound, binds to the intracellular receptor Methoprene-tolerant (Met). This ligand-receptor complex then dimerizes with another protein, such as Taiman (Tai) or Steroid Receptor Coactivator (SRC). The resulting complex binds to Juvenile Hormone Response Elements (JHREs) on the DNA, leading to the transcription of target genes, such as Krüppel homolog 1 (Kr-h1). The protein product of Kr-h1 in turn represses genes that promote adult development, thus maintaining the larval state.

General Experimental Workflow for an Aquatic Ecotoxicology Study

The following diagram illustrates a typical workflow for conducting an aquatic ecotoxicology study, from the initial planning stages to the final data analysis and reporting.

Conclusion

This compound demonstrates a varied toxicological profile across different non-target organisms. It exhibits low acute toxicity to mammals and birds, making it relatively safe for these groups in terms of direct lethal effects. However, its moderate to high toxicity to fish and high toxicity to aquatic invertebrates, particularly Daphnia magna, highlight the potential risks to aquatic ecosystems. For pollinators like honeybees, while acute toxicity to adults is low, the sublethal effects on brood development are a significant concern. A comprehensive risk assessment must therefore consider these varying sensitivities and potential exposure routes. The detailed experimental protocols and pathway information provided in this guide are intended to support further research and informed decision-making in the fields of environmental toxicology and drug development.

References

The Environmental Fate and Degradation of Fenoxycarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxycarb, a carbamate insecticide, functions as an insect growth regulator by mimicking the action of juvenile hormone, disrupting molting and reproduction in various insect pests.[1] Its use in agriculture and public health necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides an in-depth overview of the environmental persistence, mobility, and degradation of this compound in soil, water, and biological systems, based on available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its behavior and distribution in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79127-80-3 | [1] |

| Molecular Weight | 301.30 g/mol | [1] |

| Water Solubility | 6 mg/L @ 20°C | [1] |

| Melting Point | 53-54°C | [1] |

| Vapor Pressure | 7.8 x 10⁻³ mPa @ 20°C | |

| Henry's Law Constant | 4.6 x 10⁻⁵ Pa m³/mol | |

| Octanol-water Partition Coefficient (Kow) | 4.30 | |

| Soil Adsorption Coefficient (Koc) | 1500 |

Environmental Fate and Degradation

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial metabolism. Its persistence and mobility vary significantly across different environmental compartments.

Degradation in Soil

This compound exhibits moderate to low persistence in soil, with degradation occurring primarily through microbial action. It has a strong tendency to bind to soil particles, which limits its mobility and potential for leaching into groundwater.

Table 2: this compound Degradation Half-lives in Soil

| Study Type | Half-life | Reference |

| Aerobic Soil Metabolism (Primary) | 6.7 hours | |

| Aerobic Soil Metabolism (Secondary) | 254 days (8.2 months) | |

| Anaerobic Soil Metabolism (Primary) | 16 days | |

| Anaerobic Soil Metabolism (Secondary) | 8.5 months | |

| Soil Photolysis (Primary) | 6-14 days | |

| Soil Photolysis (Secondary) | 73-1351 days | |

| Terrestrial Field Dissipation (Primary) | 3-5 days | |

| Terrestrial Field Dissipation (Secondary) | 13-44 days |

Field studies have shown that this compound residues tend to remain in the upper layers of the soil, with no significant leaching observed beyond the top 6 inches. The degradation in soil follows biphasic kinetics, with an initial rapid primary degradation phase followed by a slower secondary phase. The ultimate degradation products in soil are primarily carbon dioxide.

Experimental Protocols: Terrestrial Field Dissipation Study (General Methodology)

While the specific protocols for the cited studies by Schuster and Goff (1995) are not publicly available, a general methodology for a terrestrial field dissipation study, based on OECD and US EPA guidelines, is as follows:

-

Test Site Selection: A site representative of the intended use area is chosen. The soil is characterized for its physicochemical properties (texture, organic matter content, pH, etc.).

-

Plot Design: Bare ground plots are typically used to eliminate the influence of plant uptake. Replicate plots are established for treated and control groups.

-

Application: A radiolabeled (e.g., ¹⁴C) version of this compound is applied to the soil surface at a rate consistent with agricultural practices.

-

Sampling: Soil cores are collected at various depths (e.g., 0-6, 6-12 inches) and at multiple time intervals after application.

-

Analysis: Soil samples are extracted, and the concentration of the parent this compound and its degradation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).

-

Data Analysis: The dissipation half-life is calculated from the decline in the concentration of the parent compound over time.

Degradation in Aquatic Systems

In aquatic environments, this compound's fate is primarily driven by photolysis and microbial degradation, while hydrolysis is a very slow process. It tends to partition from the water column to the sediment due to its high affinity for organic matter.

Table 3: this compound Degradation Half-lives in Aquatic Systems

| Study Type | Half-life | pH | Reference |

| Hydrolysis | 1406 days | 5 | |

| 3136 days | 7 | ||

| 4101 days | 9 | ||

| Aqueous Photolysis | 18-23 days | 7 | |

| Aerobic Aquatic Metabolism (Water) | 3.89 days | - | |

| Aerobic Aquatic Metabolism (Total System) | 18.80 days | - |

Photodegradation is a significant pathway for this compound in water, with a much shorter half-life compared to hydrolysis. The primary photodegradation products identified are p-phenylphenol and 2-hydroxydibenzofuran. In aerobic aquatic systems, this compound is readily degraded by microorganisms.

Experimental Protocols: Aerobic Aquatic Metabolism Study (General Methodology)

The specific protocol for the study by Burton (1995) is not publicly available. A general methodology based on OECD and US EPA guidelines is outlined below:

-

Test System: Water and sediment are collected from a natural source (e.g., a pond or lake). The system is set up in flasks or biometers.

-

Application: Radiolabeled this compound is added to the water phase.

-

Incubation: The systems are incubated in the dark at a constant temperature, with a continuous flow of air over the water surface to maintain aerobic conditions. Traps for volatile organic compounds and CO₂ are included in the setup.

-

Sampling: At various time points, samples of water and sediment are collected.

-

Analysis: The water and sediment fractions are separated and extracted. The parent compound and its metabolites are identified and quantified using techniques like HPLC, Thin-Layer Chromatography (TLC), and LSC. Volatile traps are also analyzed.

-

Data Analysis: The degradation half-life in the water and the total system is calculated. A mass balance is performed to account for all the applied radioactivity.

Bioconcentration and Metabolism

Bioaccumulation in Aquatic Organisms

This compound has a moderate potential for bioconcentration in aquatic organisms. Fish exposed to this compound in water can accumulate the compound to concentrations 300 times greater than the concentration in the water. However, the depuration is rapid, with fish releasing 99% of the residues within two weeks when placed in clean water.

Metabolism in Animals

In rats, this compound is rapidly metabolized and excreted, with about 90-92% of an administered dose being excreted within 96 hours. The primary route of metabolism is enzymatic hydrolysis by the liver, and the degradation products are excreted by the kidneys and liver. No persistent residues have been found in the organs of animals.

Metabolism in Plants

Information on the detailed metabolic pathway of this compound in plants is less available in the public domain. However, it is expected to break down relatively quickly in plants. Studies on apple trees have investigated the effects of carbamates on fruit development, but detailed metabolic pathways of this compound were not elucidated. Research on cotton has shown that insecticides can alter the plant's secondary metabolites.

Degradation Pathways

The degradation of this compound in the environment proceeds through several pathways, leading to the formation of various transformation products.

Analytical Methods

The analysis of this compound residues in environmental samples is typically performed using High-Performance Liquid Chromatography (HPLC).

Table 4: Analytical Methods for this compound Residue Analysis

| Matrix | Method | Key Steps | Reference |

| Water, Soil, Sediment, Biosolids, and Tissue | HRGC/HRMS (EPA Method 1699) | Isotope dilution and internal standard quantitation. | |

| Soil | GC-MSMS | Extraction, partitioning, and clean-up followed by GC-MSMS detection. | |

| Peaches | LC-DAD | Acetone-dichloromethane extraction, purification, and LC-DAD analysis. | |

| Apple Leaves | ELISA | Single-step extraction with a buffered methanol solution followed by ELISA. |

Conclusion

This compound is a non-persistent insecticide in the environment, with its degradation being primarily mediated by microbial activity in soil and photolysis in water. Its strong adsorption to soil and sediment limits its mobility and potential for groundwater contamination. While it can bioconcentrate in aquatic organisms, it is rapidly depurated. In mammals, it is quickly metabolized and excreted. The major degradation pathways lead to the formation of less complex molecules and ultimately carbon dioxide. Standard analytical methods are available for the detection of this compound residues in various environmental matrices. Further research into the detailed metabolic pathways in plants would provide a more complete picture of its environmental fate.

References

Fenoxycarb: A Non-Neurotoxic Carbamate Insecticide Acting as a Juvenile Hormone Analog

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenoxycarb, a carbamate insecticide, distinguishes itself from its chemical class by exhibiting a non-neurotoxic mechanism of action. Instead of inhibiting acetylcholinesterase, this compound functions as a potent insect growth regulator (IGR) by mimicking the action of juvenile hormone (JH). This whitepaper provides a comprehensive technical overview of this compound, detailing its mode of action as a juvenile hormone analog (JHA), its efficacy against various insect pests, and its toxicological profile, which underscores its safety towards non-target vertebrate species. Detailed experimental protocols for assessing its biological activity and visualizations of the pertinent signaling pathways are provided to support further research and development in this area.

Introduction

This compound is a widely used insecticide for the control of a broad spectrum of insect pests, including those in the orders Lepidoptera, Coleoptera, and Diptera.[1][2] Unlike traditional carbamate insecticides that exert their toxic effects through the inhibition of acetylcholinesterase in the nervous system, this compound is classified as a non-neurotoxic compound.[1] Its insecticidal activity stems from its ability to act as a juvenile hormone analog, disrupting the normal developmental processes of insects, particularly metamorphosis.[1][3] This unique mode of action makes this compound a valuable tool in integrated pest management (IPM) programs, offering a more targeted approach with reduced risk to vertebrates.

Mechanism of Action: A Juvenile Hormone Analog

The endocrine system of insects relies on a delicate balance of hormones to regulate growth, molting, and metamorphosis. Two key hormones in this process are ecdysone, which initiates molting, and juvenile hormone, which dictates the outcome of the molt. High titers of JH during a molt result in a larval-larval transition, while a decrease in JH levels is necessary for the transition to the pupal and adult stages.

This compound mimics the action of endogenous JH, leading to a persistent "juvenile" state in treated insects. This is achieved through its interaction with the juvenile hormone receptor complex.

The Juvenile Hormone Signaling Pathway

The cellular response to JH is mediated by a receptor complex composed of two main proteins: Methoprene-tolerant (Met) and Taiman (Tai), which is a steroid receptor coactivator (SRC) homolog. The downstream signaling cascade involves the transcription factor Krüppel homolog 1 (Kr-h1).

The signaling pathway can be summarized as follows:

-

Ligand Binding: this compound, acting as a JH mimic, enters the cell and binds to the Met protein.

-

Receptor Dimerization: This binding event induces a conformational change in Met, promoting its heterodimerization with Tai.

-

DNA Binding: The Met-Tai complex translocates to the nucleus and binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.

-

Gene Transcription: The primary target gene activated by the Met-Tai complex is Krüppel homolog 1 (Kr-h1).

-

Inhibition of Metamorphosis: Kr-h1 is a key anti-metamorphic factor. It acts as a transcriptional repressor of genes that are essential for pupal and adult development, such as Broad-Complex (Br-C) and Ecdysone induced protein 93F (E93). By maintaining high levels of Kr-h1, this compound effectively blocks the insect's ability to transition from the larval to the pupal and adult stages, ultimately leading to mortality or reproductive sterility.

Efficacy and Toxicity Data

The efficacy of this compound varies depending on the insect species, developmental stage, and application method. The following tables summarize key quantitative data on its toxicity to target pests and non-target organisms.

Toxicity to Target Insect Pests

| Order | Species | Life Stage | Bioassay Method | LC50 | Reference |

| Lepidoptera | Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 93.92 mg/L | |

| Spodoptera littoralis (Cotton Leafworm) | 2nd Instar Larvae | Not Specified | 25.943 ppm | ||

| Spodoptera littoralis (Cotton Leafworm) | 4th Instar Larvae | Not Specified | 59.914 ppm | ||

| Ostrinia furnacalis (Asian Corn Borer) | 3rd Instar Larvae | Not Specified | 4.811 x 10⁻⁷ g/mL | ||

| Diptera | Chironomus riparius (Midge) | Larvae | Spiked Sediment | NOEC: 0.125 µg/kg | |

| Gambusia affinis (Mosquito Fish) | Not Specified | Water Exposure | 1.05 ppm (24h) |

Toxicity to Non-Target Organisms

| Organism | Species | Endpoint | Value | Reference |

| Mammals | Rat | Acute Oral LD50 | > 16,800 mg/kg | |

| Rat | Acute Dermal LD50 | > 5,000 mg/kg | ||

| Birds | Mallard Duck | Acute Oral LD50 | > 3,000 mg/kg | |

| Bobwhite Quail | Dietary LC50 | 11,574 ppm | ||

| Fish | Rainbow Trout | LC50 | 1.6 ppm | |

| Bluegill Sunfish | LC50 | 1.86 ppm | ||

| Aquatic Invertebrates | Daphnia magna | Not Specified | High Toxicity | |

| Beneficial Insects | Honeybee | Oral LC50 (24h) | > 1000 ppm |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's biological activity. The following sections provide methodologies for key experiments.

Insect Bioassays

This method is used to determine the intrinsic toxicity of this compound by direct application to the insect's cuticle.

Materials:

-

Technical grade this compound (≥95% purity)

-

Acetone (analytical grade)

-

Microsyringe or micro-applicator

-

Glass vials or Petri dishes

-

CO₂ or cold anesthesia setup

-

Healthy, uniform-sized insects of the desired life stage

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to obtain a range of concentrations expected to produce between 10% and 90% mortality.

-

Insect Anesthesia: Anesthetize the insects using CO₂ or by placing them on a cold surface.

-

Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each this compound dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.

-

Holding: Place the treated insects in clean containers with a food source and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

-

Mortality/Molt Inhibition Assessment: Record mortality or developmental abnormalities (e.g., failure to molt, formation of larval-pupal intermediates) at 24, 48, and 72 hours post-treatment.

-

Data Analysis: Correct for control mortality using Abbott's formula and perform probit analysis to calculate the LD50 (median lethal dose).

This method assesses the toxicity of this compound when ingested by the insect.

Materials:

-

Technical grade this compound

-

Solvent (e.g., acetone or ethanol)

-

Artificial diet appropriate for the target insect

-

Bioassay trays or containers

Protocol:

-

Preparation of Treated Diet: Prepare the artificial diet. While the diet is still liquid and has cooled to a safe temperature (around 50-60°C), add the appropriate amount of this compound stock solution to achieve the desired final concentrations. Mix thoroughly. A control diet should be prepared with the solvent only.

-

Dispensing Diet: Dispense a uniform amount of the treated and control diet into each bioassay container.

-

Infestation: Once the diet has solidified, place one insect (e.g., neonate larva) into each container.

-

Incubation: Maintain the bioassay containers under controlled environmental conditions.

-

Mortality/Developmental Assessment: Record mortality, larval weight, and developmental stage at regular intervals until the control insects have reached a predetermined endpoint (e.g., pupation or adult emergence).

-

Data Analysis: Calculate the LC50 (median lethal concentration) or EC50 (median effective concentration) for developmental inhibition.

Juvenile Hormone Receptor Binding Assay

This in vitro assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the JH receptor.

Materials:

-

Source of JH receptor (e.g., insect cell membranes expressing Met-Tai or in vitro translated proteins)

-

Radiolabeled juvenile hormone (e.g., [³H]-JH III)

-

Technical grade this compound

-

Binding buffer

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Receptor Preparation: Prepare a source of the JH receptor.

-

Binding Reaction: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of radiolabeled JH, and varying concentrations of unlabeled this compound (the competitor).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plate.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration of this compound required to displace 50% of the radiolabeled JH from the receptor.

Conclusion

This compound's mode of action as a non-neurotoxic juvenile hormone analog provides a targeted and effective means of insect control. Its disruption of the JH signaling pathway, leading to a halt in metamorphosis, is a powerful mechanism for managing a variety of insect pests. The favorable toxicological profile of this compound in vertebrates further enhances its utility in IPM programs. The experimental protocols and pathway visualizations provided in this guide offer a foundation for researchers and drug development professionals to further investigate and leverage the unique properties of this compound and other JHAs for the development of next-generation insect control agents.

References

Fenoxycarb: A Technical Guide to its Discovery and Developmental History as an Insect Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxycarb stands as a significant achievement in the development of selective insecticides, representing a class of compounds known as Insect Growth Regulators (IGRs). Unlike traditional neurotoxic insecticides, this compound acts as a juvenile hormone analog (JHA), disrupting the endocrine system of insects to prevent metamorphosis and reproduction. This technical guide provides an in-depth exploration of the discovery, developmental history, and mechanism of action of this compound. It includes detailed experimental protocols for key bioassays, quantitative data on its efficacy, and visualizations of its molecular signaling pathway and experimental workflows, intended for a professional audience in research and development.

Discovery and Developmental History

The journey to this compound's discovery began in the late 1970s at Maag Agrochemicals, a research and development division of Hoffmann-La Roche. The primary driver was the need for novel insecticides with high specificity for target pests and lower toxicity to non-target organisms, including mammals and beneficial insects. Researchers focused on synthesizing mimics of insect juvenile hormone (JH), a sesquiterpenoid that plays a crucial role in regulating insect development, primarily by preventing the transition from the larval to the adult stage.[1][2]

The strategy was to create a chemically stable molecule that could effectively compete with natural JH for its receptor, thereby maintaining the insect in a perpetual juvenile state and preventing it from maturing and reproducing.[3] This led to the synthesis of a series of carbamate derivatives. Through extensive screening, ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate, later named this compound, was identified as a lead compound with potent JH activity.[4]

Key Developmental Milestones:

-

1981: First reported as a potent IGR.[5]

-

1985: First marketed and registered for use as a bait to control fire ants in the United States.

-

Late 1980s: Extensive field trials demonstrated its efficacy against a broad range of pests, including those in cotton, fruit, and stored products.

-

1990s-Present: this compound became a key component of Integrated Pest Management (IPM) programs worldwide. Ongoing research continues to explore its precise molecular interactions and monitor for potential resistance.

This compound's development marked a pivotal shift towards more target-specific and environmentally conscious pest control strategies.

Mechanism of Action: Juvenile Hormone Agonist

This compound exerts its insecticidal effect by acting as a potent agonist of the Juvenile Hormone Receptor (JHR). In the absence of natural JH or in the presence of an agonist like this compound, the insect larva is prevented from initiating metamorphosis, which is normally triggered by the hormone ecdysone when JH levels decline.

The molecular signaling pathway is initiated when this compound enters the target cell and binds to the intracellular receptor, Methoprene-tolerant (Met) . This binding event induces a conformational change in Met, promoting its heterodimerization with a co-activator protein, often a bHLH-PAS transcription factor such as Taiman (Tai) or Steroid Receptor Coactivator (SRC). The activated this compound-Met-Tai complex then translocates into the nucleus, where it binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding event initiates the transcription of early-response genes, such as Krüppel-homolog 1 (Kr-h1) , which in turn acts as a transcriptional repressor of metamorphosis-inducing genes. The sustained expression of these "status quo" genes ultimately blocks the developmental switch to the pupal and adult stages, leading to mortality or sterile adultoids.

Efficacy and Quantitative Data

The biological activity of this compound has been quantified across numerous insect species. Its efficacy is typically measured by the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population. It exhibits high toxicity to target insects but is considered practically non-toxic to mammals, with an oral LD50 in rats exceeding 10,000 mg/kg.

| Species | Stage | Bioassay Type | Value | Unit | Reference |

| Plutella xylostella | 3rd-instar larvae | Topical | LC50 = 93.92 | µg/mL | |

| Heliothis virescens | Larvae | Diet Incorporation | LC50 = 0.1 | mg/kg diet | |

| Aedes aegypti | Larvae | Water Exposure | LC50 = 1.05 | ppm (24h) | |

| Oncorhynchus mykiss (Rainbow Trout) | - | Aquatic Exposure | LC50 = 1.6 | mg/L | |

| Daphnia magna | - | Aquatic Exposure | Chronic NOEC > 1.6 | ng/L | |

| Apis mellifera (Honeybee) | Adult | Oral | LC50 > 1000 | ppm | |

| Rattus norvegicus (Rat) | Adult | Oral | LD50 > 16,800 | mg/kg | |

| Anas platyrhynchos (Mallard Duck) | Adult | Oral | LD50 > 3000 | mg/kg |

LC50: Lethal Concentration 50%; LD50: Lethal Dose 50%; NOEC: No-Observed-Effect Concentration.

Key Experimental Protocols

The characterization of this compound's IGR activity relies on standardized bioassays. Below are protocols for two fundamental experimental approaches.

Protocol: Topical Application Bioassay for Lepidopteran Larvae

This method is used to determine the dose-dependent mortality of an IGR when applied directly to the insect's cuticle.

Objective: To determine the LD50 of this compound against late-instar larvae of a target lepidopteran species (e.g., Spodoptera litura).

Materials:

-

This compound stock solution (e.g., 1% in acetone).

-

Acetone (analytical grade).

-

Micropipette or micro-applicator.

-

Healthy, synchronized last-instar larvae (e.g., 24-hour-old final instar).

-

Petri dishes lined with filter paper.

-

Artificial diet.

-

Incubator set to appropriate temperature and humidity (e.g., 25°C, 60% RH).

Methodology:

-

Preparation of Dosing Solutions: Prepare a serial dilution of the this compound stock solution in acetone to create at least five concentrations. Include an acetone-only control.

-

Insect Selection: Select healthy, actively feeding larvae of a uniform size and age. Starve them for 2-4 hours before application to prevent excretion.

-

Application: Anesthetize larvae briefly with CO2 if necessary. Using a micro-applicator, apply a 1 µL droplet of a test solution to the dorsal thoracic region of each larva.

-

Incubation: Place each treated larva (n=20-30 per concentration) into an individual petri dish with a small piece of artificial diet.

-

Observation: Incubate the larvae under controlled conditions. Record mortality and developmental effects (e.g., failure to pupate, formation of larval-pupal intermediates) daily for 7-10 days, or until all control insects have successfully pupated or emerged as adults.

-

Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the dose-response data using Probit analysis to calculate the LD50 value and its 95% confidence limits.

Protocol: Receptor-Ligand Binding Assay (Competitive ELISA Principle)

This in vitro assay assesses the ability of this compound to compete with a labeled ligand for binding to the juvenile hormone receptor (Met), confirming its mode of action.

Objective: To determine the binding affinity (IC50) of this compound for the Met protein.

Materials:

-

Recombinant Met protein (ligand-binding domain).

-

Microtiter plates (96-well).

-

This compound and other test compounds.

-

Labeled juvenile hormone (e.g., JH III conjugated to HRP or biotin).

-

Phosphate-buffered saline (PBS) with Tween-20 (PBST).

-

Blocking buffer (e.g., 5% non-fat milk in PBST).

-

Substrate for HRP (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

Plate reader.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant Met protein diluted in PBS. Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate three times with PBST to remove unbound protein. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Competitive Binding: Wash the plate again. Add serial dilutions of this compound (the competitor) to the wells. Immediately add a constant concentration of HRP-labeled JH III (the labeled ligand) to all wells. Incubate for 2-3 hours at room temperature.

-